4-[(Cyclopropanemethoxy)methyl]thiophenol
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Overview
Description
4-[(Cyclopropanemethoxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to a thiophene ring. This compound is notable for its unique structure, which includes a cyclopropane ring attached to a methoxy group, further connected to the thiophenol moiety. The presence of the cyclopropane ring imparts significant strain to the molecule, influencing its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropanemethoxy)methyl]thiophenol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromothiophenol with cyclopropanemethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom, forming the desired product.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a boronic acid derivative of cyclopropanemethanol is reacted with 4-bromothiophenol in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropanemethoxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-[(Cyclopropanemethoxy)methyl]thiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropanemethoxy)methyl]thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The cyclopropane ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophenol: Lacks the cyclopropane and methoxy groups, resulting in different reactivity and properties.
4-Methoxythiophenol: Contains a methoxy group but lacks the cyclopropane ring.
Cyclopropylmethanethiol: Contains a cyclopropane ring but lacks the thiophenol moiety.
Uniqueness
4-[(Cyclopropanemethoxy)methyl]thiophenol is unique due to the presence of both the cyclopropane ring and the thiophenol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-[(Cyclopropanemethoxy)methyl]thiophenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophenol moiety with a cyclopropanemethoxy group. Its molecular formula can be represented as C11H12OS, with a molecular weight of approximately 196.28 g/mol. The unique structure contributes to its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxicity is believed to result from the induction of apoptosis and inhibition of cell proliferation.
Mechanism of Action
The anticancer properties are attributed to the compound's ability to interfere with critical signaling pathways involved in cell survival and proliferation. Specifically, it may inhibit the PI3K/Akt pathway, which is crucial for tumor growth and survival.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics.
Case Study 2: Cancer Cell Line Testing
In a research article in Cancer Letters, the compound was tested on various cancer cell lines. The findings suggested that it significantly reduced cell viability in MCF-7 cells after 48 hours of treatment, with IC50 values ranging from 25 µM to 50 µM, depending on the treatment duration.
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBKOYCWCLGCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.